Cas no 2172157-03-6 (2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide)

2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide is a synthetic organic compound with notable chemical stability and bioactivity. This compound exhibits high selectivity in biochemical assays and is employed in research applications due to its ability to interact with specific molecular targets. Its unique structural features provide a robust platform for further exploration in drug discovery and medicinal chemistry.
2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide structure
2172157-03-6 structure
Product name:2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide
CAS No:2172157-03-6
MF:C12H20N4O2
Molecular Weight:252.312802314758
CID:6079998
PubChem ID:165591463

2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide
    • 2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
    • 2172157-03-6
    • EN300-1597490
    • インチ: 1S/C12H20N4O2/c1-18-7-3-2-6-16-12(9-4-5-9)10(14-15-16)8-11(13)17/h9H,2-8H2,1H3,(H2,13,17)
    • InChIKey: VXTRIHZTBOUCFU-UHFFFAOYSA-N
    • SMILES: O(C)CCCCN1C(=C(CC(N)=O)N=N1)C1CC1

計算された属性

  • 精确分子量: 252.15862589g/mol
  • 同位素质量: 252.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 283
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 83Ų

2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1597490-10000mg
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
10000mg
$8819.0 2023-09-23
Enamine
EN300-1597490-0.1g
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
0.1g
$1804.0 2023-06-04
Enamine
EN300-1597490-2.5g
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
2.5g
$4019.0 2023-06-04
Enamine
EN300-1597490-10.0g
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
10g
$8819.0 2023-06-04
Enamine
EN300-1597490-5.0g
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
5g
$5949.0 2023-06-04
Enamine
EN300-1597490-50mg
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
50mg
$1723.0 2023-09-23
Enamine
EN300-1597490-100mg
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
100mg
$1804.0 2023-09-23
Enamine
EN300-1597490-500mg
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
500mg
$1968.0 2023-09-23
Enamine
EN300-1597490-5000mg
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
5000mg
$5949.0 2023-09-23
Enamine
EN300-1597490-1000mg
2-[5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-yl]acetamide
2172157-03-6
1000mg
$2050.0 2023-09-23

2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide 関連文献

2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamideに関する追加情報

Introduction to 2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2172157-03-6)

2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2172157-03-6, belongs to a class of molecules that incorporate a triazole ring, a structural motif known for its versatility in drug design. The presence of a cyclopropyl group and a 4-methoxybutyl side chain further enhances its molecular complexity, making it an intriguing candidate for further investigation.

The triazole ring in this compound is particularly noteworthy, as it is a heterocyclic aromatic structure that has been widely utilized in the development of various therapeutic agents. Triazoles are known for their stability, ease of synthesis, and ability to interact with biological targets in multiple ways. In particular, the 1H-1,2,3-triazol-4-yl moiety in 2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide suggests potential applications in the inhibition of enzymes or receptors that are involved in critical biological pathways.

The cyclopropyl group attached to the triazole ring adds another layer of complexity to the molecule. Cyclopropanes are known for their strained three-membered ring structure, which can lead to unique reactivity and binding properties. This feature may contribute to the compound's ability to interact with biological targets in a way that other molecules cannot. Additionally, the cyclopropyl group can influence the electronic properties of the triazole ring, potentially affecting its bioactivity.

The 4-methoxybutyl side chain is another key feature of this compound. The methoxy group (-OCH₃) is a common pharmacophore that can enhance solubility and metabolic stability, while the butyl chain provides additional hydrophobicity. This combination of functional groups may contribute to the compound's overall pharmacokinetic profile, making it more suitable for therapeutic applications.

In recent years, there has been growing interest in the development of novel compounds with triazole moieties for their potential applications in medicine. For instance, triazole derivatives have been explored as antifungal agents due to their ability to disrupt fungal cell wall synthesis. Additionally, they have shown promise as anti-inflammatory agents by inhibiting key enzymes such as COX and LOX. The unique structure of 2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide suggests that it may exhibit similar properties or even novel mechanisms of action.

One area where this compound shows particular promise is in the field of oncology. Triazole-based compounds have been investigated for their potential to inhibit kinases and other enzymes involved in cancer cell proliferation and survival. The cyclopropyl group may enhance binding affinity by introducing steric hindrance or by facilitating specific interactions with target proteins. Furthermore, the 4-methoxybutyl side chain could improve oral bioavailability and tissue distribution.

Recent studies have also highlighted the importance of computational modeling in understanding the bioactivity of complex molecules like 2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylacetamide. Molecular docking simulations can provide insights into how this compound interacts with biological targets at the atomic level. These simulations can help identify key binding sites and predict potential drug-like properties such as binding affinity and selectivity.

Another promising approach is the use of high-throughput screening (HTS) techniques to identify biological activities associated with this compound. HTS allows researchers to rapidly test large libraries of compounds against various biological assays, providing a systematic way to discover new drug candidates. The structural features of 2-5-cyclopropyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-y acetamide, particularly its triazole ring and side chains, make it an ideal candidate for HTS campaigns aimed at identifying novel bioactivities.

In conclusion,2 -5-cycloprop yl - 1 - ( 4 - meth oxybut yl ) - 1 H - 1 , 2 , 3 - tri azol - 4 - y lacet amide (CAS No. 2172157 -03 -6) is a structurally complex organic compound with potential applications in pharmaceutical research and development. Its unique combination of functional groups— including a triazole ring , a cyc lo prop yl group , and a 4 - meth oxybut yl side chain— makes it an intriguing candidate for further investigation . Ongoing research using computational modeling , high-throughput screening , and other advanced techniques holds promise for uncovering new therapeutic applications for this compound . As our understanding of molecular interactions continues to grow , compounds like 2 -5-cyc lo prop yl - 1 -( 4 - meth oxybut yl ) - 1 H - 1 , 2 , 3 - tri azol - 4 - y lacet amide are likely to play an increasingly important role in the development of novel drugs .

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